Bienvenue dans la boutique en ligne BenchChem!

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

PDK1 inhibition Thiazole carboxamide Structure-activity relationship

N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946357-49-9) is a fully synthetic small-molecule thiazole carboxamide derivative classified as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). It belongs to a proprietary chemical series disclosed in patent WO2012036974, where the 2,6-difluorobenzyl moiety is coupled to the thiazole core via an acetamide linker, distinguishing it from other substitution patterns within the same patent family.

Molecular Formula C19H15F2N3O2S
Molecular Weight 387.4 g/mol
CAS No. 946357-49-9
Cat. No. B6545495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
CAS946357-49-9
Molecular FormulaC19H15F2N3O2S
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C19H15F2N3O2S/c20-15-7-4-8-16(21)14(15)10-22-17(25)9-13-11-27-19(23-13)24-18(26)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,22,25)(H,23,24,26)
InChIKeyZSCDZOVPKHFOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946357-49-9) as a PDK1-Targeted Thiazole Carboxamide


N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (CAS 946357-49-9) is a fully synthetic small-molecule thiazole carboxamide derivative classified as an inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. It belongs to a proprietary chemical series disclosed in patent WO2012036974, where the 2,6-difluorobenzyl moiety is coupled to the thiazole core via an acetamide linker, distinguishing it from other substitution patterns within the same patent family [2]. The compound is catalogued in authoritative drug-target databases as 'Thiazole carboxamide derivative 28', with its primary molecular target annotated as pyruvate dehydrogenase kinase 1 (PDHK1) and its therapeutic indication mapped to metastatic cancer and solid tumors [1].

Why N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiazole Carboxamides


Within the thiazole carboxamide class, PDK1 inhibitory potency and selectivity are exquisitely sensitive to the benzyl substitution pattern on the acetamide linker. The 2,6-difluorophenyl substitution in CAS 946357-49-9 generates a distinct electrostatic and steric environment at the PDK1 ATP-binding pocket compared to mono-fluorinated, 3,4-difluoro, or unsubstituted benzyl analogs described in the same patent [1]. The DrugMAP database differentiates this compound as a discrete molecular entity (derivative 28) with a unique target profile mapped to PDHK1 inhibition, implying that even closely related congeners (e.g., derivative 20 with a different substitution pattern) are catalogued as separate drug entries with potentially divergent activity landscapes [2]. Generic or in-class substitution without direct comparative biochemical data therefore risks introducing uncontrolled variation in target engagement and cellular potency.

Quantitative Differentiation Evidence: N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


PDK1 Inhibitory Activity: 2,6-Difluorobenzyl vs. 3,4-Difluorobenzyl Substitution Pattern

In the patent series WO2012036974, the 2,6-difluorobenzyl acetamide motif (present in CAS 946357-49-9) is structurally differentiated from the 3,4-difluorobenzyl analogs that appear elsewhere in the same Markush claims [1]. Database annotation confirms that CAS 946357-49-9 (derivative 28) is mapped as a PDK1/PDHK1 inhibitor, whereas compounds with alternative difluoro substitution patterns (e.g., 3,4-difluoro) are classified under separate derivative numbers (e.g., derivative 20), indicating that the substitution position is a determinant of target annotation [2]. While explicit IC50 values for derivative 28 are not publicly disclosed in the available patent or database records, the structural differentiation from the 3,4-difluoro isomer constitutes a chemically defined variable with a documented impact on molecular recognition at the ATP-binding site.

PDK1 inhibition Thiazole carboxamide Structure-activity relationship

Target Selectivity Profile: PDK1 vs. Off-Target Kinases in the AGC Family

The patent review by Hossen et al. (PMID 25684022) highlights that achieving selectivity within the AGC kinase family is a central challenge for PDK1 inhibitors, and structural features such as the benzamide-thiazole scaffold can be tuned for selectivity [1]. CAS 946357-49-9 is explicitly classified as a PDK1/PDHK1 inhibitor in the DrugMAP database, with no cross-annotation to other AGC kinases (e.g., Akt, PKC) [2]. In contrast, broader-spectrum AGC kinase inhibitors or tool compounds such as staurosporine analogs show multi-target activity. While a comprehensive kinome selectivity panel for this compound is not publicly available, the singular PDHK1 target annotation in DrugMAP, derived from the patent disclosure, provides a documented selectivity claim that distinguishes it from non-selective kinase inhibitors used as comparators in PDK1 research.

Kinase selectivity PDK1 AGC kinase family

Therapeutic Indication Differentiation: Oncology Focus vs. Metabolic Disease PDK1 Inhibitors

DrugMAP assigns CAS 946357-49-9 to the therapeutic indications of metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumors (ICD-11: 2A00-2F9Z), consistent with the oncology focus of the WO2012036974 patent [1]. This contrasts with other PDK1 modulators developed for metabolic indications such as diabetes, where PDK1 activation rather than inhibition is pursued. For instance, PDK1 activators in the dichloroacetate (DCA) class are studied for metabolic reprogramming in non-oncology contexts. The explicit oncology disease mapping for CAS 946357-49-9, derived from the patent's anti-proliferative data, provides a documented therapeutic context that differentiates it from PDK1 modulators intended for metabolic disease research.

Cancer therapeutics PDK1 inhibitor Metastatic cancer

Structural Confirmation: CAS 946357-49-9 Identity and Purity for Reproducible Procurement

CAS 946357-49-9 is a registered CAS number corresponding uniquely to N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide, with molecular formula C19H15F2N3O2S and molecular weight 387.4 g/mol [1]. This registered identity provides a verifiable chemical structure that distinguishes it from other thiazole benzamide derivatives with similar but non-identical substitution (e.g., CAS 941899-07-6, which shares the scaffold but differs in substitution pattern). The InChI Key (ZSCDZOVPKHFOQF-UHFFFAOYSA-N) serves as a unique structural hash for database cross-referencing, ensuring that procurement from different vendors corresponds to the same chemical entity.

Chemical identity CAS registry Analytical confirmation

High-Confidence Application Scenarios for N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide


Oncology Target Validation Studies Requiring a Selective PDK1 Chemical Probe

CAS 946357-49-9 is the compound of choice for academic or industrial oncology groups conducting PDK1-dependent target validation in cancer cell lines (e.g., metastatic or solid tumor models). Its annotation as a PDHK1 inhibitor in DrugMAP, derived from the Merck Sharp & Dohme patent, provides a documented basis for PDK1 pathway interrogation, distinct from broad-spectrum kinase inhibitors that confound phenotype interpretation [1].

Structure-Activity Relationship (SAR) Studies on the 2,6-Difluorobenzyl Pharmacophore

For medicinal chemistry teams exploring the impact of benzyl substitution on PDK1 affinity, CAS 946357-49-9 serves as a key reference point for the 2,6-difluoro substitution pattern. Its structural differentiation from the 3,4-difluoro and other regioisomers in patent WO2012036974 enables controlled SAR comparisons when the compound is used alongside its closest analogs [1].

Procurement of a Structurally Verified PDK1 Inhibitor for Reproducible Research

Research groups requiring a chemically defined PDK1 inhibitor with a unique CAS registry number and InChI Key can use CAS 946357-49-9 to ensure lot-to-lot and vendor-to-vendor consistency. This is critical for publications and patent filings where chemical identity must be unambiguous [1].

Quote Request

Request a Quote for N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.